

MLN120B: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	MLN120B
CAS No.:	917108-83-9
Cat. No.:	B7980660

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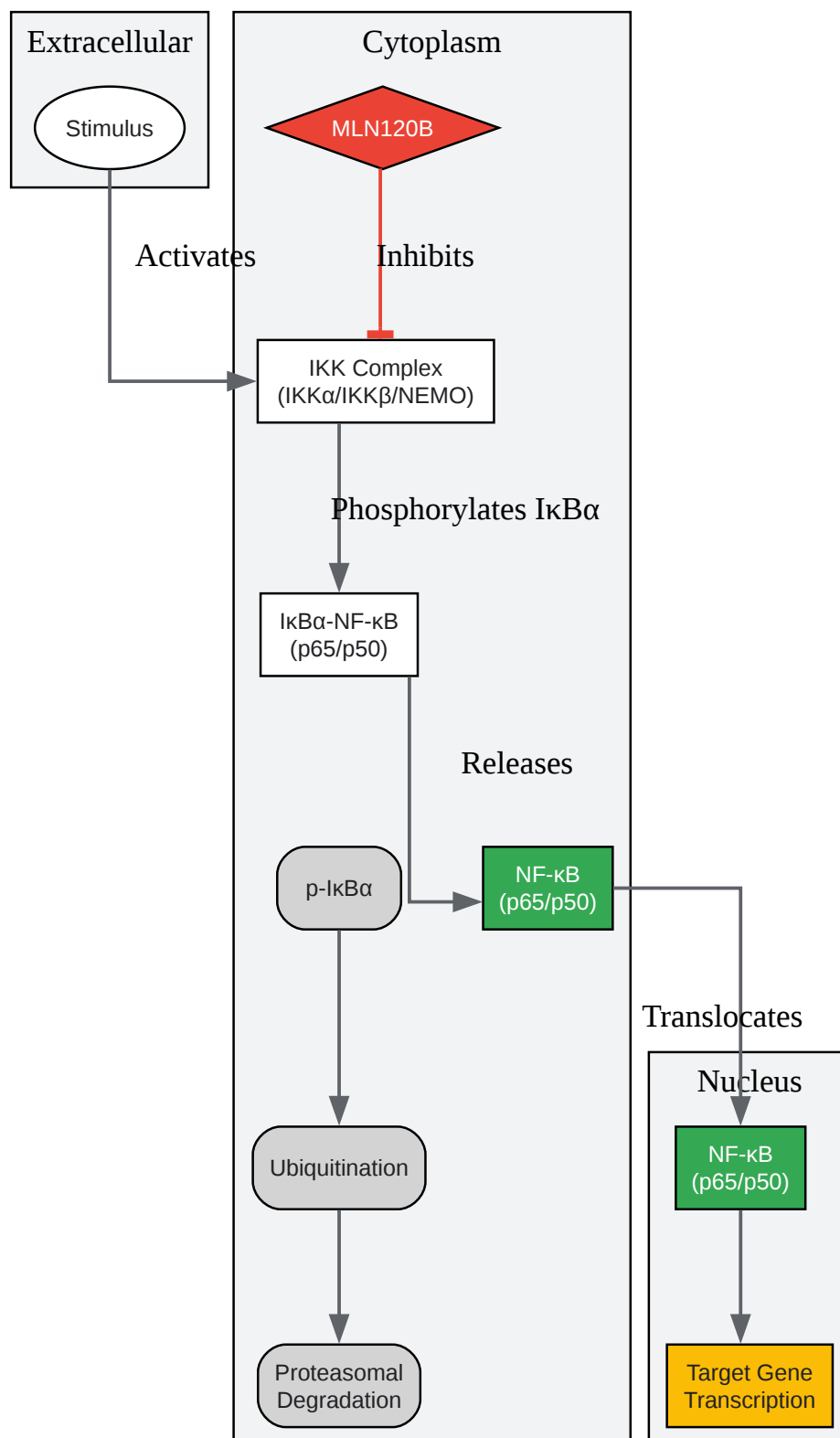
Abstract

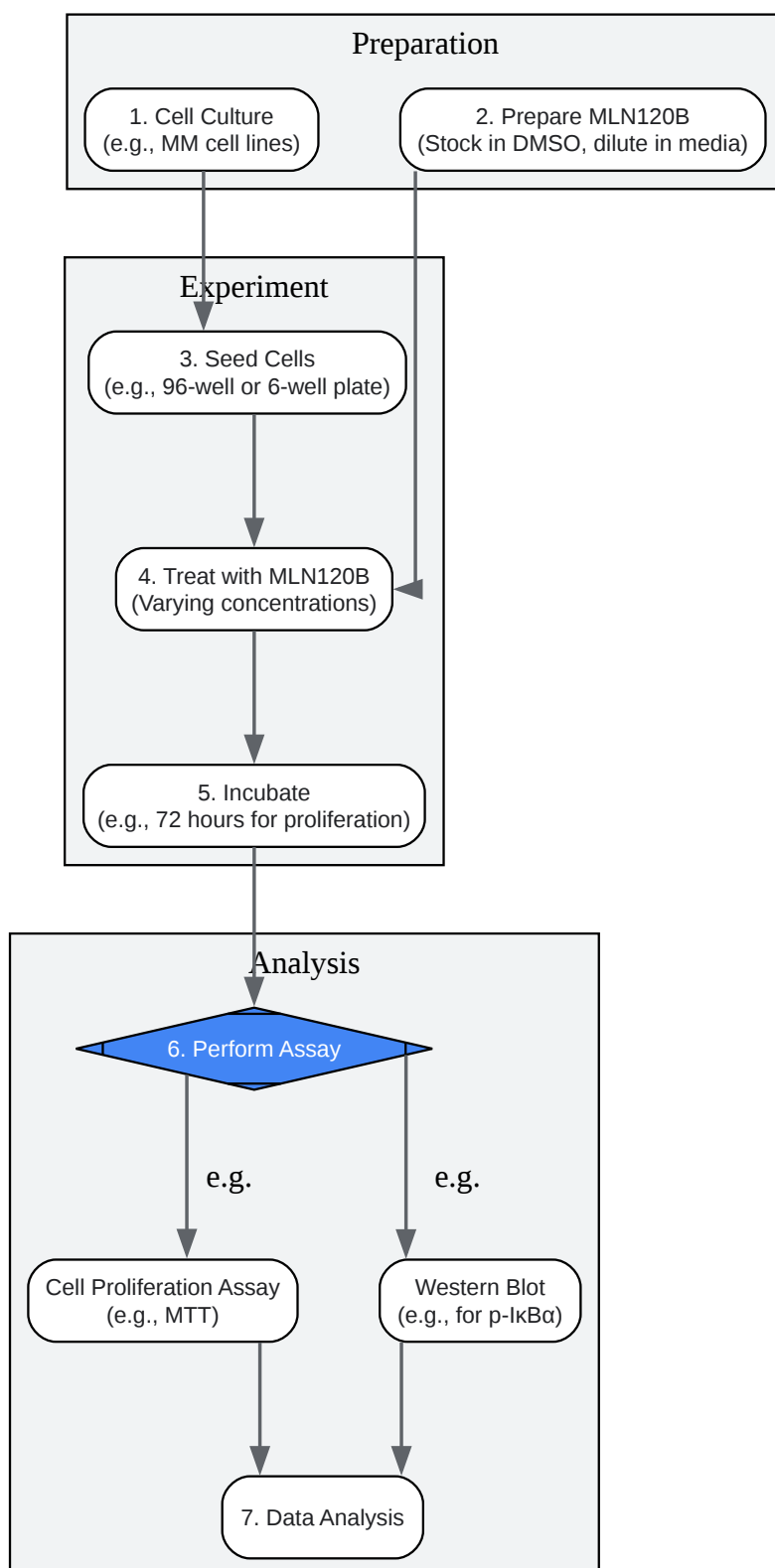
MLN120B is a potent, selective, and ATP-competitive inhibitor of I κ B kinase β (IKK β), a key enzyme in the canonical NF- κ B signaling pathway. By inhibiting IKK β , **MLN120B** prevents the phosphorylation and subsequent degradation of I κ B α , thereby blocking the nuclear translocation of the NF- κ B complex. This mechanism of action makes **MLN120B** a valuable tool for investigating the role of the NF- κ B pathway in various cellular processes, including inflammation, immune responses, cell survival, and proliferation. These application notes provide detailed protocols for utilizing **MLN120B** in cell culture experiments to study its effects on the NF- κ B pathway and cellular phenotypes, with a particular focus on multiple myeloma cell lines.

Mechanism of Action

MLN120B specifically targets IKK β , a central kinase in the canonical NF- κ B pathway. In unstimulated cells, NF- κ B dimers are sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF- α) or

lipopolysaccharide (LPS), the IKK complex, consisting of IKK α , IKK β , and the regulatory subunit NEMO, is activated. IKK β then phosphorylates I κ B α , leading to its ubiquitination and proteasomal degradation. This frees the NF- κ B complex (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation, cell survival, and proliferation. **MLN120B** competitively binds to the ATP-binding pocket of IKK β , preventing the phosphorylation of I κ B α and thereby inhibiting the entire downstream signaling cascade.[1][2][3]





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References

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- To cite this document: BenchChem. [MLN120B: Application Notes and Protocols for Cell-Based Assays]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7980660/docs#mln120b-application-notes-and-protocols-for-cell-based-assays>]

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